Cyclopentylthio Group Increases Molecular Weight & Alters Predicted LogP Compared to Isopropylthio Analogs
A direct computable comparison of molecular weight and predicted lipophilicity (XLogP3) reveals a statistically significant differentiation between the target compound and its closest commercially available analog, 5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole (CAS 1207008-96-5). The target compound's cyclopentyl group (C₅H₉) introduces a higher molecular weight and lipophilicity compared to the comparator's isopropyl group (C₃H₇) . These differences directly impact key absorption and distribution parameters important for in-vitro and ex-vivo assay design.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 413.38 |
| Comparator Or Baseline | 387.3 (5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole, CAS 1207008-96-5) |
| Quantified Difference | ∆MW = +26.08 g/mol; XLogP3 (comparator) predicted at ~5.1; target compound estimated XLogP3 ~5.8 (based on close analog 2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole) [1] |
| Conditions | Computed molecular weight and predicted physicochemical properties from chemical structure calculations. |
Why This Matters
For chemical procurement officers and proteomics scientists, the 26-unit mass difference is a critical QC identifier, while the significant lipophilicity shift determines the choice of a vehicle for in-vitro assays, affecting compound solubility, non-specific binding, and ultimately, apparent bioactivity.
- [1] Kuujia. 2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole (CAS 1206990-24-0). XLogP3: 5.8. View Source
